molecular formula C10H10O3 B051194 Ethyl 4-formylbenzoate CAS No. 6287-86-1

Ethyl 4-formylbenzoate

Cat. No. B051194
CAS RN: 6287-86-1
M. Wt: 178.18 g/mol
InChI Key: BHYVHYPBRYOMGC-UHFFFAOYSA-N
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Patent
US05414132

Procedure details

A mixture of 4-formylbenzoic acid (25 g) conc sulfuric acid (2 ml) and EtOH (19.5 ml) was refluxed gently for 5 days in 100 ml of 1,2-dichloroethane. The solvent was then stripped, and Et2O was added to the residue. The Et2O solution was washed (satd aq NaHCO3) dried (Na2SO4), filtered, and evaporated. Bulb to bulb distillation afforded 20.1 g (68%) of the title ester as a clear liquid, bp 145°-150° (2,900 Pascals, 22 torr).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
19.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
68%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)=[O:2].[CH3:12][CH2:13]O.CCOCC>ClCCCl>[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([O:9][CH2:12][CH3:13])=[O:8])=[CH:5][CH:4]=1)=[O:2]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
19.5 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The Et2O solution was washed (satd aq NaHCO3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Bulb to bulb distillation

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.1 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.